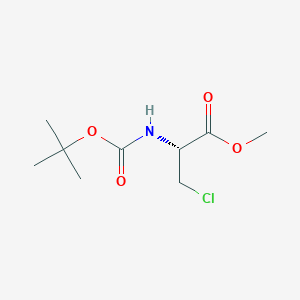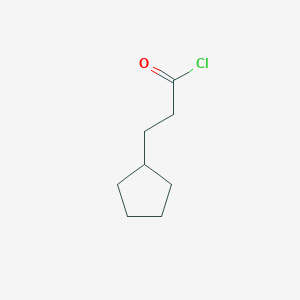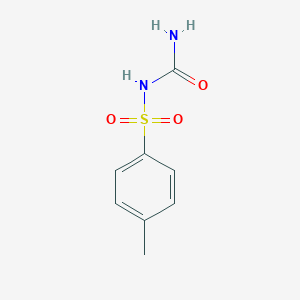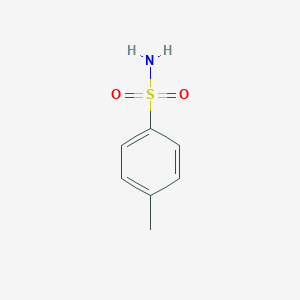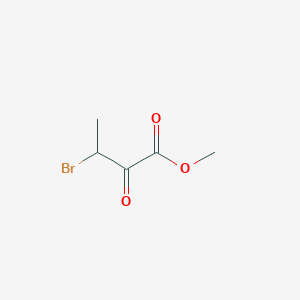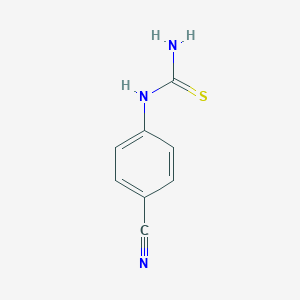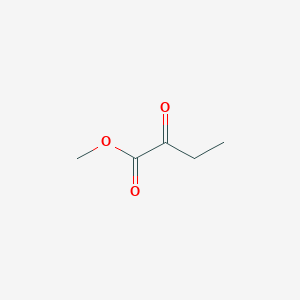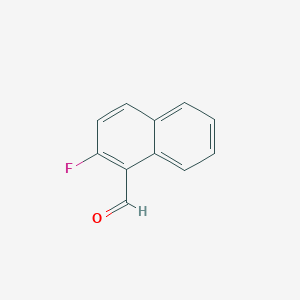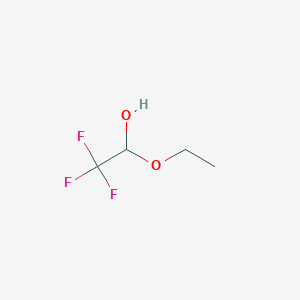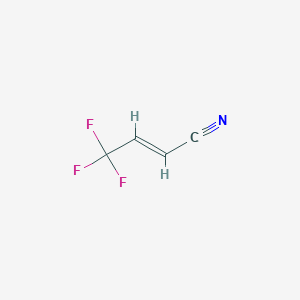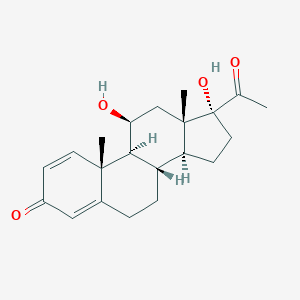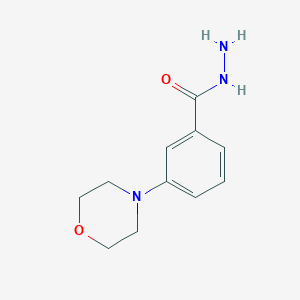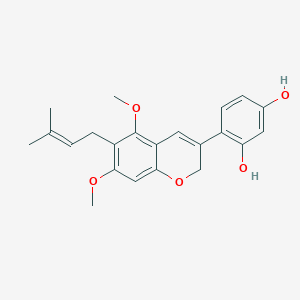
dehydroglyasperin D
概要
説明
作用機序
Dehydroglyasperin D (DHGA-D) is a compound found in licorice that has been shown to exhibit various pharmacological effects . This article will delve into the mechanism of action of DHGA-D, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of DHGA-D is the Mixed Lineage Kinase 3 (MLK3) . MLK3 is a protein kinase involved in the regulation of inflammatory responses. It plays a crucial role in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Mode of Action
DHGA-D interacts with its target, MLK3, through direct binding . This interaction results in the suppression of MLK3 activity, thereby inhibiting the phosphorylation of the mitogen-activated protein kinase kinase (MKK) 3/6/p38, MAPK/Elk-1, MKK4/c-Jun N-terminal kinase (JNK) 1/2/c-Jun/mitogen, and stress-activated protein kinase (MSK) .
Biochemical Pathways
The interaction between DHGA-D and MLK3 affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation. By suppressing MLK3 activity, DHGA-D inhibits the activation of this pathway, leading to a reduction in inflammation .
Result of Action
The suppression of MLK3 activity by DHGA-D leads to a significant reduction in UVB-induced COX-2 expression . COX-2 is an enzyme that plays a key role in inflammation and pain. Therefore, the inhibition of COX-2 expression results in anti-inflammatory effects .
Action Environment
The efficacy and stability of DHGA-D can be influenced by various environmental factors. For instance, UVB radiation can induce skin inflammation, which can be mitigated by the action of DHGA-D . .
生化学分析
Biochemical Properties
Dehydroglyasperin D inhibits rat and human Aldose Reductase (AR), with IC50 values of 62.4 μM and 176.2 μM respectively . It also shows anti-inflammatory activity by inhibiting COX-2 expression and the MLK3 signaling pathway .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. It has anti-obesity and antioxidant effects . It also inhibits melanin synthesis , which could have implications for skin health and appearance.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of Aldose Reductase, an enzyme involved in the polyol pathway of glucose metabolism . It also inhibits the expression of COX-2, an enzyme involved in inflammation, and affects the MLK3 signaling pathway .
Metabolic Pathways
This compound is involved in the polyol pathway of glucose metabolism through its inhibition of Aldose Reductase . It may also affect other metabolic pathways through its inhibition of COX-2 and impact on the MLK3 signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
Dehydroglyasperin D can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Glycyrrhiza uralensis roots. The extraction process involves the use of solvents such as ethanol or hexane to isolate the compound from the plant material . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.
化学反応の分析
Types of Reactions
Dehydroglyasperin D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
科学的研究の応用
Dehydroglyasperin D has a wide range of scientific research applications:
類似化合物との比較
Dehydroglyasperin D is compared with other prenylated flavonoids such as dehydroglyasperin C and isoangustone A:
Dehydroglyasperin C: Similar to this compound, it is isolated from Glycyrrhiza uralensis and exhibits antioxidant and anti-inflammatory properties.
Isoangustone A: Another prenylated flavonoid from licorice, known for its anti-cancer and anti-inflammatory activities.
This compound stands out due to its potent aldose reductase inhibitory activity and its ability to inhibit melanin synthesis, making it unique among similar compounds .
特性
IUPAC Name |
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJJASRUTXHRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517885-72-2 | |
| Record name | Dehydroglyasperin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROGLYASPERIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


